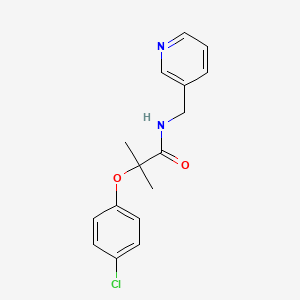![molecular formula C15H11ClO4 B5793742 4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid](/img/structure/B5793742.png)
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid, also known as CFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells and organisms. In cancer cells, this compound has been shown to induce DNA damage and oxidative stress, leading to cell death. In bacteria and fungi, this compound has been shown to disrupt the cell membrane and inhibit the activity of certain enzymes, leading to cell death. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid has several advantages for use in lab experiments, including its high purity, stability, and solubility in a range of solvents. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the toxicity of this compound may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer, bacterial and fungal infections. Another area of interest is the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Synthesemethoden
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-2-formylphenol with benzyl alcohol, followed by the use of various reagents such as sodium hydroxide, hydrochloric acid, and sodium borohydride. The final product is obtained through acidification and recrystallization. The synthesis of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid has been extensively studied for its potential applications in various fields of research. In chemistry, this compound has been used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In biology, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Eigenschaften
IUPAC Name |
4-[(4-chloro-2-formylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c16-13-5-6-14(12(7-13)8-17)20-9-10-1-3-11(4-2-10)15(18)19/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJBCVDXMOFOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)



![N,N-diethyl-2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5793694.png)
![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)


![4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5793732.png)


![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5793759.png)
